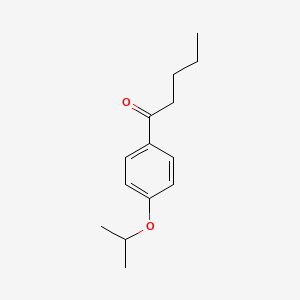

1-(4-Isopropoxyphenyl)pentan-1-one

Beschreibung

1-(4-Isopropoxyphenyl)pentan-1-one (C₁₄H₂₀O₂, molecular weight 220.31 g/mol) is a ketone derivative featuring a pentan-1-one backbone substituted with a 4-isopropoxyphenyl group at the carbonyl position .

Eigenschaften

IUPAC Name |

1-(4-propan-2-yloxyphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-4-5-6-14(15)12-7-9-13(10-8-12)16-11(2)3/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMAUWIWSVCAGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=C(C=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Isopropoxyphenyl)pentan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of 4-isopropoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to form the desired ketone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and an oxidizing agent like potassium permanganate or chromium trioxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(4-Isopropoxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

Synthesis Methods:

1-(4-Isopropoxyphenyl)pentan-1-one can be synthesized through several methods, primarily involving the alkylation of 4-isopropoxybenzaldehyde with suitable alkylating agents. Common reagents include sodium hydride or potassium carbonate for the alkylation step, followed by oxidation using potassium permanganate or chromium trioxide to yield the ketone form.

Physical Properties:

- Molecular Weight: 220.31 g/mol

- Appearance: Typically a colorless to pale yellow liquid

- Solubility: Soluble in organic solvents like ethanol and acetone

Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies.

Biology

In biological research, this compound is employed in studies focusing on enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with specific enzymes, making it a valuable tool for investigating biochemical pathways.

Medicine

Research into the therapeutic applications of this compound has revealed potential effects on specific biological pathways. Studies have indicated that it may act as an inhibitor or modulator of certain enzymes involved in disease processes, suggesting its utility in developing treatments for conditions such as cancer and inflammatory disorders .

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications in pharmaceuticals and fine chemicals production.

Data Tables

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Used in various reactions to create complex molecules |

| Biology | Enzyme inhibition studies | Effective against several enzyme targets; potential for therapeutic use |

| Medicine | Investigating disease pathways | Shows promise as an anti-inflammatory agent |

| Industry | Material development | Employed in pharmaceutical manufacturing processes |

Case Studies

Case Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of this compound demonstrated significant interaction with specific targets involved in inflammatory responses. The compound was shown to inhibit key enzymes that contribute to inflammation, highlighting its potential as a therapeutic agent .

Case Study 2: Synthesis of Complex Molecules

In another investigation, researchers utilized this compound as a building block to synthesize novel compounds with enhanced biological activity. The study illustrated how modifications to the isopropoxy group could lead to variations in biological efficacy, paving the way for drug development.

Wirkmechanismus

The mechanism by which 1-(4-Isopropoxyphenyl)pentan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogues differ in substituent groups on the phenyl ring and modifications to the alkyl/amino side chains. Key comparisons include:

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in ) and electron-donating groups (e.g., 4-isopropoxy in ) influence solubility, reactivity, and biological activity.

- Backbone Modifications: The addition of amino groups (e.g., 4-FPD, 4-MEAP) or heterocycles (e.g., α-PVP’s pyrrolidine) enhances interactions with biological targets like monoamine transporters .

Physical and Chemical Properties

- Solubility: MDPV hydrochloride is water-soluble, while non-ionic analogues like 1-(benzo[d][1,3]dioxol-5-yl)pentan-1-one are oils . The isopropoxy group in the target compound may confer moderate solubility in organic solvents.

- Thermal Stability : Crystalline derivatives (e.g., α-PiHP) exhibit higher melting points compared to liquid or amorphous forms .

Biologische Aktivität

1-(4-Isopropoxyphenyl)pentan-1-one, a compound with the molecular formula C₁₄H₂₀O₂, has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This ketone derivative is structurally characterized by an isopropoxy group attached to a phenyl ring, which is further connected to a pentan-1-one chain. Its unique structure suggests various interactions with biological systems, warranting detailed investigation into its biological activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies indicate that compounds in this class may exhibit effects on dopamine, norepinephrine, and serotonin transporters. The presence of the isopropoxy group likely influences its lipophilicity and receptor binding affinity, enhancing its potential efficacy as a psychoactive agent or therapeutic compound .

Pharmacological Effects

Research has indicated that this compound may share pharmacological properties with other phenyl ketones, particularly those related to stimulant effects. Similar compounds have been reported to act as monoamine reuptake inhibitors, which can lead to increased levels of neurotransmitters in the synaptic cleft. This mechanism is crucial for understanding its potential applications in treating mood disorders or attention-related conditions .

Toxicological Considerations

While exploring the compound's therapeutic potential, it is also essential to consider its toxicological profile. Case studies involving similar compounds have raised concerns about the safety and risk of abuse associated with phenyl ketones. For instance, reports of adverse effects and fatalities linked to related substances highlight the necessity for thorough toxicological assessments before clinical application .

Case Studies and Experimental Data

A notable case study examined the metabolic pathways of this compound using human liver microsomes. The study aimed to identify metabolites and compare them with existing data from animal studies, revealing insights into the compound's metabolic stability and potential toxicity .

Table 1: Summary of Biological Activity Studies

Comparative Analysis

Comparative studies between this compound and other phenyl ketones have demonstrated varying degrees of potency and selectivity towards neurotransmitter transporters. For example, analogs such as pyrovalerone have shown significant reuptake inhibition at nanomolar concentrations, suggesting that structural modifications can drastically influence biological activity .

Table 2: Comparison of Phenyl Ketones

| Compound Name | Structure | IC50 (nM) for DAT* | IC50 (nM) for NET* | Selectivity Profile |

|---|---|---|---|---|

| This compound | C₁₄H₂₀O₂ | TBD | TBD | Potentially selective for DAT/NET |

| Pyrovalerone | C₁₁H₁₅NO | <10 | <20 | Strong DAT inhibition |

| 4-Methylphenyl-2-pyrrolidin-1-yl-pentan-1-one | C₁₂H₁₅N | <5 | <15 | Broad-spectrum activity |

*DAT: Dopamine Transporter; NET: Norepinephrine Transporter.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.